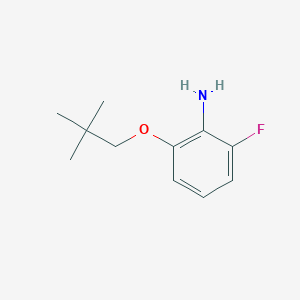

2-Fluoro-6-(neopentyloxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

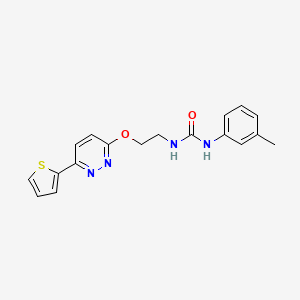

“2-Fluoro-6-(neopentyloxy)aniline” is a chemical compound with the molecular formula C11H16FNO . It is used for research and development .

Molecular Structure Analysis

The molecular weight of “this compound” is 197.25 . For a detailed molecular structure analysis, advanced techniques like X-ray crystallography or NMR spectroscopy are typically used. Unfortunately, such detailed structural data for this specific compound is not available in the search results.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found in the search results, anilines are generally involved in various chemical reactions. These include reactions with acids, bases, electrophiles, and oxidizing agents .Applications De Recherche Scientifique

Monodentate Transient Directing Group in Synthesis

2-Fluoro-6-(neopentyloxy)aniline serves as a monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process enables efficient and scalable synthesis of quinazoline and fused isoindolinone scaffolds, highlighting its importance in the development of new synthetic pathways for complex molecules (Wu et al., 2021).

Biomolecular Labeling

In the context of biomolecular labeling, aniline catalysis, involving compounds similar to this compound, has been shown to activate aromatic aldehydes towards nucleophilic attack by amines. This chemoselective ligation facilitates rapid and high-yielding labeling of peptides and proteins, offering significant advantages for bioconjugation chemistry (Dirksen & Dawson, 2008).

Fluorescence Quenching Studies

Fluorescence quenching studies of boronic acid derivatives by aniline in alcohols have shown negative deviations from the Stern–Volmer equation, providing insights into the conformational dynamics of these molecules in solution. This research could inform the design of fluorescence-based sensors and probes, where anilines like this compound play a critical role (Geethanjali et al., 2015).

Corrosion Inhibition

Aniline derivatives, including those structurally related to this compound, have been studied for their potential as copper corrosion inhibitors in acidic environments. Their effectiveness, which increases with concentration, suggests a promising application in materials science for protecting metal surfaces (Khaled & Hackerman, 2004).

Synthetic Methodologies

Research into synthetic methodologies has highlighted the use of aryl and hetarylboronic acid esters, related to the structure of this compound, in coupling reactions to access a broad range of tertiary and secondary anilines. This work underscores the compound's relevance in constructing sterically hindered anilines for various applications (Mailig et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,2-dimethylpropoxy)-6-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-11(2,3)7-14-9-6-4-5-8(12)10(9)13/h4-6H,7,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMSNPCRKBTMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=C(C(=CC=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2714869.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide](/img/structure/B2714870.png)

![1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2714872.png)

![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2714877.png)

![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2714883.png)

![9-Methyl-6-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]purine](/img/structure/B2714885.png)

![1-[[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2714891.png)